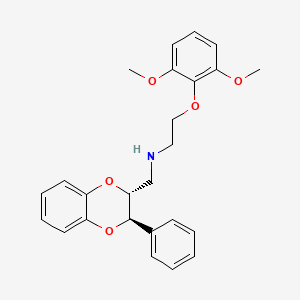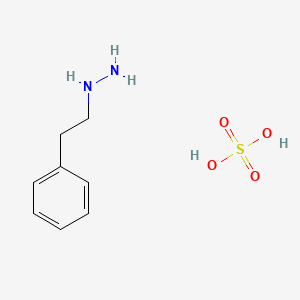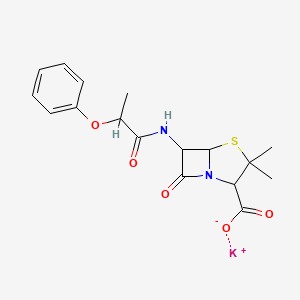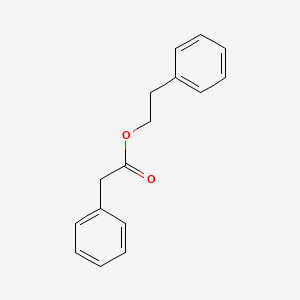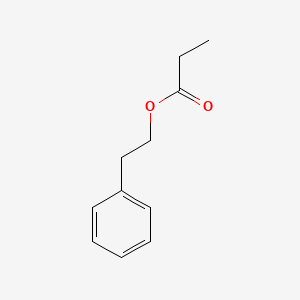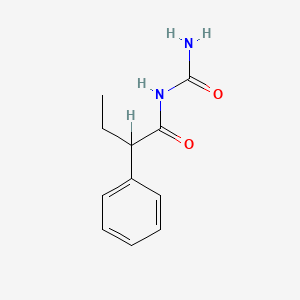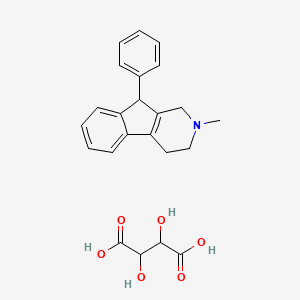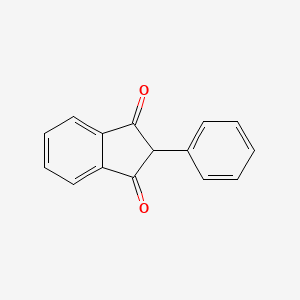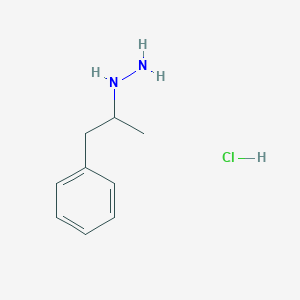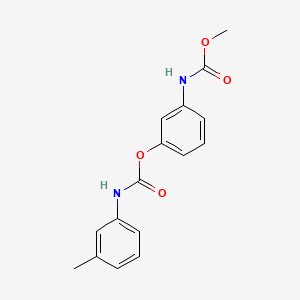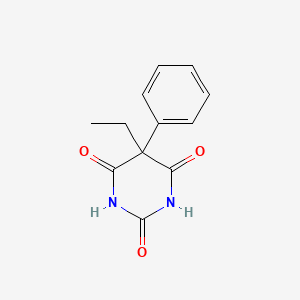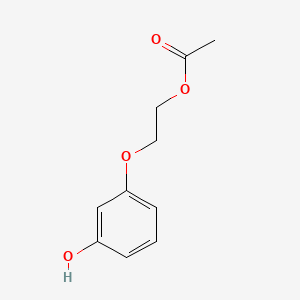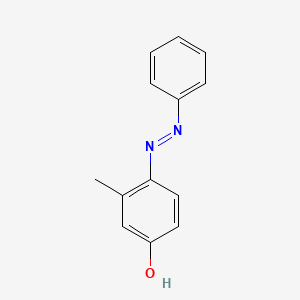![molecular formula C18H23N5O B1680376 1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine CAS No. 30194-63-9](/img/structure/B1680376.png)
1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine
Vue d'ensemble
Description
1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine is a complex organic compound that features a benzamide core with an amino group and a pyridinyl-piperazinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chloropyridine with piperazine to form 1-(2-pyridinyl)piperazine.
Alkylation: The piperazine derivative is then alkylated with an appropriate alkylating agent, such as 2-bromoethylamine, to introduce the ethylamine linkage.
Amidation: The final step involves the reaction of the alkylated piperazine derivative with 4-aminobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Applications De Recherche Scientifique
1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridinyl-piperazinyl moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-N-(2-pyridinyl)benzamide: Lacks the piperazinyl moiety, making it less complex.
N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)benzamide: Lacks the amino group on the benzamide core.
Uniqueness
1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine is unique due to the presence of both the amino group and the pyridinyl-piperazinyl moiety, which may confer distinct pharmacological properties and potential therapeutic applications.
Propriétés
Numéro CAS |
30194-63-9 |
|---|---|
Formule moléculaire |
C18H23N5O |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
4-amino-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H23N5O/c19-16-6-4-15(5-7-16)18(24)21-9-10-22-11-13-23(14-12-22)17-3-1-2-8-20-17/h1-8H,9-14,19H2,(H,21,24) |
Clé InChI |
XAMHDWYQQBLUBL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)N)C3=CC=CC=N3 |
SMILES canonique |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)N)C3=CC=CC=N3 |
Apparence |
Solid powder |
Key on ui other cas no. |
30194-63-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-(4-aminobenzamidoethyl)-4-(2-pyridyl)piperazine S 1688 S-1688 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


